ionomycin

Description

Distinctive Characteristics as a Calcium Ionophore Ionomycin (B1663694) is characterized as a calcium ionophore, meaning it facilitates the movement of calcium ions across biological membranes, such as the plasma membrane and intracellular organelle membranes.wikipedia.orgresearchgate.netontosight.aiyoutube.comsigmaaldrich.complos.orgIts mechanism of action involves forming lipophilic complexes with calcium ions, effectively shielding the charge of the ion and allowing it to traverse the hydrophobic lipid bilayer.researchgate.netontosight.aiA key characteristic of this compound is its high selectivity for divalent cations, with a particularly strong affinity for Ca2+ over other divalent cations like magnesium (Mg2+), strontium (Sr2+), and barium (Ba2+).researchgate.netcdnsciencepub.comWhile it can bind other divalent cations and even some trivalent cations like La3+ to a lesser extent, its preference for calcium makes it a valuable tool for specifically studying calcium-dependent pathways.researchgate.netResearch has shown that this compound complexes and transports calcium ions in a one-to-one stoichiometry.researchgate.netcdnsciencepub.complos.orgCompared to other calcium ionophores like A23187 (calcimycin), this compound is generally considered more effective as a mobile ion carrier for Ca2+ and exhibits higher selectivity for calcium over magnesium.sigmaaldrich.comstemcell.comsigmaaldrich.comcdnsciencepub.combio-techne.comStudies comparing this compound and A23187 have indicated that this compound's calcium transport can be about twice as fast as calcimycin (B1668216) at the same molar concentration, attributed to the difference in their ionophore-Ca2+ complex stoichiometry (1:1 for this compound vs. 2:1 for A23187).cdnsciencepub.comthis compound's ability to increase intracellular calcium levels has been demonstrated in various cell types, including Ehrlich ascites tumour cells, murine peritoneal neutrophils, macrophages, T-lymphocytes, and fibroblasts.caymanchem.comresearchgate.netThis increase in intracellular calcium can trigger a range of cellular responses, including the activation of enzymes like protein kinases and phosphatases, regulation of gene expression, and stimulation of cell signaling pathways.ontosight.aiyoutube.comsigmaaldrich.comWhile primarily known for facilitating calcium influx from the extracellular environment, this compound can also induce the release of calcium from intracellular stores like the endoplasmic reticulum.stemcell.comresearchgate.netThe exact mechanism by which it raises intracellular Ca2+ levels in integral living cells can be complex and may involve both direct transport across the plasma membrane and action on intracellular organelles.plos.orgresearchgate.net

Data Table: Properties of this compound

Data Table: Research Applications of this compound (Examples)

| Application Area | Description | Source |

| Calcium Signaling | Used to rapidly increase intracellular Ca2+ levels to study downstream effects and pathways. ontosight.aiyoutube.comsigmaaldrich.comsigmaaldrich.com | ontosight.aiyoutube.comsigmaaldrich.comsigmaaldrich.com |

| Immunology | Activation of immune cells (e.g., T cells, macrophages) and study of calcium's role in immune function. ontosight.aisigmaaldrich.comcaymanchem.comstemcell.com Stimulation of cytokine production. stemcell.comsigmaaldrich.combio-gems.commpbio.com | ontosight.aisigmaaldrich.comcaymanchem.comstemcell.comsigmaaldrich.combio-gems.commpbio.com |

| Neuroscience | Study of calcium's role in neuronal function and neurotransmission. ontosight.ai Induction of apoptotic degeneration of embryonic cortical neurons. sigmaaldrich.comsigmaaldrich.commpbio.comsigmaaldrich.com | ontosight.aisigmaaldrich.comsigmaaldrich.commpbio.comsigmaaldrich.com |

| Cell Death/Apoptosis | Induction of apoptosis, particularly at higher concentrations, to study mechanisms. youtube.comsigmaaldrich.comsigmaaldrich.commpbio.comsigmaaldrich.com | youtube.comsigmaaldrich.comsigmaaldrich.commpbio.comsigmaaldrich.com |

| Membrane Transport | Research tool to understand Ca2+ transport across biological membranes. wikipedia.orgsigmaaldrich.comsigmaaldrich.com | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |

| Enzyme Activation | Activation of calcium-dependent enzymes like protein kinases and phosphatases. youtube.comsigmaaldrich.com | youtube.comsigmaaldrich.com |

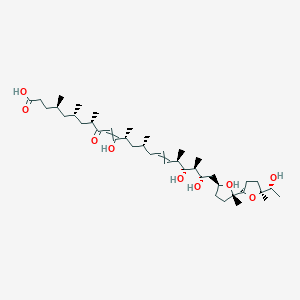

Structure

2D Structure

Properties

IUPAC Name |

(4R,6S,8S,12R,14R,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-WZUHJRNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)C=C([C@H](C)C[C@H](C)CC=C[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Molecular Mechanisms of Ionomycin Action

Regulation of Intracellular Calcium Homeostasis

Ionomycin (B1663694) significantly perturbs intracellular calcium homeostasis through multiple interconnected mechanisms, impacting both the influx of extracellular calcium and the release of calcium from intracellular stores. This multifaceted action results in a rapid and substantial increase in cytosolic calcium levels. aatbio.comscilit.com

Direct Facilitation of Calcium Ion Transport Across Biological Membranes

As a calcium ionophore, this compound directly facilitates the movement of Ca²⁺ ions across lipid bilayers, including the plasma membrane. ontosight.aiaatbio.comscilit.comresearchgate.netcellsignal.com This occurs through the formation of complexes between this compound and calcium ions, effectively shielding the charge of the ion and allowing it to traverse the hydrophobic membrane environment. ontosight.ai This direct transport contributes to the rise in [Ca²⁺]ᵢ, particularly when extracellular calcium is present. researchgate.net Studies have shown that this compound acts as a motile Ca²⁺ carrier that enhances Ca²⁺ influx across biological membranes. cellsignal.com At higher concentrations (e.g., 5 µM), this compound mediates a Ca²⁺/H⁺ exchange across the plasma membrane. nih.govnih.gov This exchange is electrogenic, with the movement of one Ca²⁺ ion for one H⁺ ion, and is affected by membrane potential. nih.govnih.gov

Induction of Cytosolic Calcium Release from Intracellular Stores

Beyond its direct effect on the plasma membrane, this compound is also a potent inducer of calcium release from intracellular storage organelles, primarily the endoplasmic reticulum (ER). wikipedia.orgaatbio.cominvivogen.comfishersci.caciteab.comtandfonline.comnih.gov This release occurs independently of G proteins and can activate downstream effectors like calcium-activated chlorine channels. aatbio.com this compound acts on the same intracellular Ca²⁺ stores as IP₃ (inositol 1,4,5-trisphosphate). aatbio.com Research using GH4C1 rat pituitary cells demonstrated that this compound rapidly induces the release of a significant portion of cell-associated ⁴⁵Ca²⁺ into the medium, mirroring the spike in [Ca²⁺]ᵢ. scilit.com This suggests that this compound triggers the release of calcium from the same intracellular pool mobilized by physiological agonists like thyrotropin-releasing hormone (TRH). scilit.com Unlike TRH, this compound appears to directly release cellular Ca²⁺ as an ionophore, without requiring the generation of known second messengers like IP₃. scilit.com However, some studies suggest that this compound's effect on intracellular calcium release might also involve the activation of the phospholipase C-dependent pathway, leading to the mobilization of calcium from stores. researchgate.netnih.gov At concentrations around 1 µM, this compound has been shown to completely deplete intracellular calcium stores. nih.gov

Modulation of Extracellular Calcium Influx

This compound's impact on [Ca²⁺]ᵢ is also significantly influenced by its modulation of extracellular calcium influx. While it directly transports calcium across the plasma membrane, this compound also indirectly affects calcium entry by influencing store-operated calcium entry (SOCE). ontosight.aicellsignal.cominvivogen.comfishersci.carupress.org Depletion of intracellular calcium stores by this compound can trigger SOCE, a mechanism where emptying of ER calcium stores activates calcium channels in the plasma membrane, leading to an influx of extracellular calcium. researchgate.netnih.govnih.govresearchgate.net Studies have indicated that this compound enhances Ca²⁺ influx by stimulating store-regulated cation entry rather than solely through a direct action at the plasma membrane. nih.govresearchgate.net The calcium signal induced by ionophores like this compound can have multiple components, including activation of calcium influx through native calcium channels and store-regulated mechanisms. researchgate.netnih.gov The sensitivity to ionophores and their effect on calcium influx can vary between different cell types. researchgate.netnih.gov

Interplay with Organellar Calcium Dynamics

Intracellular calcium homeostasis is a complex interplay between the cytosol and various organelles, including the ER and mitochondria. This compound significantly disrupts this balance by influencing calcium dynamics within these compartments and the communication between them. nih.gov

Endoplasmic Reticulum Calcium Release and Regulation

The ER is a major intracellular calcium store, and this compound is a potent inducer of its depletion. scilit.cominvivogen.comciteab.comnih.govnih.govrupress.orgnih.govresearchgate.netciteab.com this compound facilitates the release of calcium from the ER lumen into the cytosol. tandfonline.commolbiolcell.orgmdpi.com This release can be rapid and substantial, contributing significantly to the rise in [Ca²⁺]ᵢ. scilit.commdpi.com Studies have shown that this compound treatment leads to a rapid decrease in ER calcium levels. molbiolcell.orgmdpi.com The effect of this compound on ER calcium release can be more pronounced or occur with less delay compared to other store-depleting agents like thapsigargin (B1683126) or IP₃, potentially indicating access to specific ER subcompartments that regulate calcium entry. nih.gov The depletion of ER calcium by this compound is a key factor in activating store-operated calcium entry (SOCE) across the plasma membrane. nih.govresearchgate.netresearchgate.net

Data Table 1: Effect of this compound on ER Calcium Levels

| Cell Type | This compound Concentration | Effect on ER Ca²⁺ Levels | Reference |

| GH4C1 cells | 30 nM (half-maximal) | Rapid ⁴⁵Ca²⁺ efflux | scilit.com |

| U2OS cells | Not specified | Rapid decrease | molbiolcell.orgmdpi.com |

| Rat submandibular acinar cells | 1 µM and 5 µM | Complete depletion | nih.gov |

| Striatal neurons | 4 µM | Rapid decrease | mdpi.com |

Mitochondrial Calcium Uptake and Transfer

Mitochondria also play a crucial role in shaping calcium signals through their ability to rapidly take up and store large amounts of calcium, particularly in areas of high calcium concentration, such as near the ER. biosynth.comscilit.comnih.govrupress.orgnih.govresearchgate.netspandidos-publications.com this compound-induced increases in cytosolic calcium can drive mitochondrial calcium uptake. tandfonline.comrupress.orgnih.govmolbiolcell.org This uptake is primarily facilitated by the mitochondrial calcium uniporter (MCU) located in the inner mitochondrial membrane and is influenced by the mitochondrial membrane potential. nih.gov The close physical proximity between the ER and mitochondria, mediated by mitochondria-associated membranes (MAMs), facilitates efficient calcium transfer from the ER to the mitochondria, a process that can be stimulated by this compound. tandfonline.comrupress.orgnih.govspandidos-publications.com Studies have shown that this compound treatment leads to increased mitochondrial calcium uptake, and this process can be influenced by factors like ECM stiffness and the activity of proteins like VDAC1 and INF2. tandfonline.comrupress.orgnih.gov While this compound can facilitate calcium transfer from the ER to mitochondria, the efficiency of this transfer can be dependent on the cellular context and the integrity of the ER-mitochondria contact sites. tandfonline.comnih.govmolbiolcell.org

Data Table 2: Effect of this compound on Mitochondrial Calcium Uptake

| Cell Type | This compound Stimulation | Effect on Mitochondrial Ca²⁺ Uptake | Influencing Factors | Reference |

| U2OS cells | Stimulates | Increased uptake | ECM stiffness, VDAC1, INF2, Myosin II proteins | tandfonline.comrupress.orgnih.govmolbiolcell.org |

| IP₃R TKO, PLCγ2 KO, STIM1 KO, Orai1 KO, and Orai1,2 DKO lymphocytes | Restores uptake | Restored uptake | Bypassing IICR and SOCE deficiencies | nih.gov |

Calcium-Induced Calcium Release Phenomena

This compound is known to induce the discharge of endoplasmic reticulum (ER) calcium stores. asm.org This release of Ca²⁺ from intracellular stores can, in turn, trigger further depletion of these stores through a process known as calcium-induced calcium release (CICR). researchgate.net CICR is mediated by specific calcium-permeant channels in the sarcoplasmic reticulum (SR) and ER membranes, primarily the inositol (B14025) trisphosphate receptor (InsP₃R) and the ryanodine (B192298) receptor (RyR). atsjournals.org These channels share structural and functional similarities and facilitate a large flux of calcium from the SR/ER into the cytosol upon opening. atsjournals.org Studies in cells like Xenopus laevis oocytes have indicated that this compound primarily acts on the same intracellular Ca²⁺ stores as IP₃, and its fast component of response is predominantly dependent on this intracellular release. nih.gov In cerebellar astrocytes, this compound directly affects internal Ca²⁺ stores, causing Ca²⁺ release into the cytosol, which subsequently triggers further store depletion via CICR. researchgate.net

Characterization of Calcium Flux Kinetics: Transient Versus Sustained Elevations

This compound-induced increases in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) can exhibit different kinetic patterns, typically observed as either transient or sustained elevations, depending on the concentration of this compound and the cellular context. asm.orgelifesciences.org At lower concentrations, this compound may induce a transient elevation in cytoplasmic calcium. asm.org This transient effect can correlate with the discharge of intracellular stores. asm.org At higher concentrations, this compound often induces sustained dose-dependent elevations in cytoplasmic calcium concentrations. asm.org This sustained phase is significantly dependent on the influx of extracellular Ca²⁺, often through store-operated calcium entry (SOCE) pathways that are activated following the depletion of intracellular stores. researchgate.netresearchgate.netnih.gov For instance, in ECV304 cells, this compound elicited a biphasic change in [Ca²⁺]ᵢ, with an initial phase representing intracellular store mobilization and a sustained component representing Ca²⁺ influx. researchgate.net In GH3 pituitary cells, this compound treatment resulted in a sustained increase in [Ca²⁺]ᵢ that was dependent on extracellular Ca²⁺. nih.gov The sustained component of the this compound response can be markedly reduced when SOCE is blocked. researchgate.net

Interactive Table 1: this compound Concentration and Calcium Flux Kinetics

| This compound Concentration | Observed Calcium Flux Pattern | Cellular Effect | Source |

| Lower concentrations | Transient elevation | Correlates with store discharge | asm.org |

| Higher concentrations | Sustained elevation | Dependent on extracellular Ca²⁺ influx (e.g., SOCE) | researchgate.netresearchgate.netasm.orgnih.gov |

| 20 nM - 2 µM | Rapid rise | Activates p38 and p42/44 MAP kinases (in PMNs) | physiology.orgnih.govcapes.gov.br |

| 0.1 - 10 µM | Biphasic increase | Release from stores followed by Ca²⁺ influx (in astrocytes) | researchgate.net |

Downstream Cellular Signal Transduction Cascades

The elevation of intracellular calcium levels by this compound triggers a variety of downstream cellular signal transduction cascades, influencing the activity of numerous enzymes and transcription factors.

Activation of Protein Kinase C (PKC) Pathways

This compound can induce the activation of Protein Kinase C (PKC) pathways. researchgate.netaai.orgnih.gov PKC enzymes are a family of protein kinases involved in controlling the function of other proteins through phosphorylation. wikipedia.org Their activation is often triggered by signals such as increases in diacylglycerol (DAG) or Ca²⁺ concentrations. wikipedia.org Conventional (classical) PKC isoforms (α, βI, βII, and γ) specifically require Ca²⁺, DAG, and a phospholipid for activation. wikipedia.org Studies in human T cells have shown that this compound treatment triggers the hydrolysis of phosphoinositides, leading to the accumulation of hydrolytic by-products and the activation of PKC. researchgate.netaai.orgnih.gov This activation is demonstrated by the auto-phosphorylation of PKC and the phosphorylation of PKC target proteins. researchgate.netaai.orgnih.gov this compound has also been shown to synergize with phorbol (B1677699) esters, which are DAG mimics and potent PKC activators, in enhancing PKC activation and triggering T cell activation. researchgate.netaai.orgnih.govwikipedia.org While this compound can activate PKC, some studies suggest that in certain contexts, this compound-induced signaling pathways, such as MAPK activation, may occur independently of PKC activation. ahajournals.orgnih.gov

Stimulation of Calcium/Calmodulin-Dependent Kinases and Phosphatases

Elevating intracellular Ca²⁺ with this compound leads to the stimulation of calcium/calmodulin-dependent kinases (CaMKs) and phosphatases, as calcium binds to calmodulin, forming an active complex that interacts with these enzymes. cellsignal.comphysiology.orgahajournals.orgembopress.orgmolbiolcell.orgnih.gov CaMKs are a family of kinases that integrate Ca²⁺ signaling within the cell. physiology.org CaMK-II, a well-studied isoform, undergoes autophosphorylation upon binding to the Ca²⁺/calmodulin complex, leading to sustained activity. physiology.orgahajournals.org this compound has been shown to increase CaMK-II activity in various cell types, including mesangial cells and vascular smooth muscle cells. physiology.orgahajournals.org This activation is accompanied by an increase in activated Ca²⁺/calmodulin. physiology.org CaMKIV is another calmodulin-dependent kinase that can be activated by this compound, participating in calcium-dependent phosphorylation of target proteins. embopress.org

In addition to kinases, calcium signaling also regulates the activity of calcium/calmodulin-dependent phosphatases, notably calcineurin. embopress.orgmolbiolcell.orgnih.gov Calcineurin is a protein phosphatase that plays a critical role in various cellular processes, including T cell activation. embopress.orgmolbiolcell.org It mediates the stimulation of transcription factors like NFAT in response to Ca²⁺. embopress.orgmolbiolcell.org While this compound increases intracellular calcium, which can activate calcineurin, studies have also shown that this compound can inhibit the phosphorylation of certain calcineurin substrates, suggesting a complex interplay between this compound, calcium, and phosphatase activity. nih.gov For example, this compound inhibited Elk-1 phosphorylation, a substrate of calcineurin, in COS cells. nih.gov

Interactive Table 2: this compound's Influence on Ca²⁺/Calmodulin-Dependent Enzymes

| Enzyme Class | Specific Enzyme (if mentioned) | Observed Effect of this compound Treatment | Notes | Source |

| Calcium/Calmodulin-Dependent Kinases | CaMK-II | Increased activity | Accompanied by increased activated Ca²⁺/calmodulin; involves autophosphorylation | physiology.orgahajournals.org |

| CaMKIV | Activation | Participates in calcium-dependent phosphorylation | embopress.org | |

| Calcium/Calmodulin-Dependent Phosphatases | Calcineurin | Activation (indirectly via Ca²⁺) | Mediates activation of transcription factors; can be inhibited by CsA | embopress.orgmolbiolcell.orgnih.gov |

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound's ability to elevate intracellular calcium levels significantly influences Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial signaling pathways involved in various cellular functions. physiology.orgnih.govcapes.gov.brahajournals.orgnih.govoup.comaai.orgnih.gov MAPK cascades, including the ERK, JNK, and p38 pathways, transmit extracellular signals into the nucleus to regulate processes like proliferation, differentiation, and apoptosis. nih.gov

Exposure of cells to this compound can lead to the activation of different MAPK pathways. physiology.orgnih.govcapes.gov.brahajournals.orgnih.govaai.orgnih.gov For instance, in rat aortic vascular smooth muscle cells, this compound produced a rapid but transient activation of ERK1/2. ahajournals.org This activation was found to be mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaM kinase II) and was independent of PKC activation in this context. ahajournals.org Similarly, in isolated rat hepatocytes, this compound induced MAPK activation through a PKC-independent pathway that was abolished by chelating extracellular calcium. nih.gov

p38 MAPK Activation

This compound is a known activator of the p38 MAPK pathway. physiology.orgnih.govcapes.gov.braai.orgpnas.org Activation of p38 MAPK is involved in cellular responses to stress, inflammation, and other stimuli. aai.orgpnas.org In human neutrophils, this compound caused dual phosphorylation and activation of p38 MAPK at concentrations ranging from 20 nM to 2 µM. physiology.orgnih.govcapes.gov.br This activation was dependent on intracellular Ca²⁺, as chelation of cytosolic calcium completely inhibited this compound-induced p38 MAPK activation, while chelation of extracellular calcium did not. nih.govcapes.gov.br This indicates a critical role for intracellular calcium stores in mediating this compound's effect on p38 MAPK in these cells. nih.govcapes.gov.br Studies in human B lymphocytes also showed that this compound stimulated p38 MAPK activation, and this activation was inhibited by cyclosporin (B1163) A, suggesting a role for calcineurin upstream of p38 MAPK in a calcium-mediated pathway. pnas.org While this compound can activate p38 through classic MAPK cascades, T cells possess an alternative pathway for p38 activation that is independent of the conventional MAPK cascade and is activated by TCR signaling. plos.org However, this compound can still activate p38 in T cells via the classic MAPK cascade. plos.org

Interactive Table 3: this compound and p38 MAPK Activation

| Cell Type | This compound Concentration | p38 MAPK Activation Observed | Calcium Dependence | Notes | Source |

| Human Neutrophils | 20 nM - 2 µM | Yes (dual phosphorylation) | Dependent on intracellular Ca²⁺ | Extracellular Ca²⁺ chelation had no effect. | physiology.orgnih.govcapes.gov.br |

| Human B Lymphocytes | Not specified | Yes | Calcium-mediated | Activation inhibited by cyclosporin A (calcineurin inhibitor). | pnas.org |

| T Cells | Not specified | Yes | Via classic MAPK cascade | Can activate p38 through conventional MAPK pathway, distinct from TCR-mediated alternative pathway. | plos.org |

p42/44 ERK1/2 MAPK Activation

This compound has been shown to induce the activation of the p42/44 Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govphysiology.org This activation typically involves the dual phosphorylation of specific threonine and tyrosine residues within the ERK1/2 proteins. physiology.orgcancer.govcellsignal.com Studies in human neutrophils, for instance, have demonstrated that this compound causes dual phosphorylation and activation of p38 and p42/44 MAP kinases in a concentration-dependent manner. physiology.org While p38 MAPK activation by this compound in these cells required intracellular Ca²⁺, the maximal dual phosphorylation of p42/44 MAPK appeared to necessitate extracellular Ca²⁺ influx. physiology.org The ERK1/2 pathway is a crucial signaling cascade involved in diverse cellular programs, including proliferation, differentiation, motility, and death. cancer.govcellsignal.com

Regulation of NFAT and NF-κB Transcription Factor Activation

This compound plays a significant role in the activation of the transcription factors Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB). invivogen.comahajournals.orgaai.org By increasing intracellular calcium, this compound activates calcineurin, a calcium-dependent phosphatase. ahajournals.orgaai.org Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus where it can activate gene expression. aai.org

While this compound is known to directly activate NFAT through calcium-mediated signals, its effect on NF-κB is often observed in conjunction with other stimuli, such as phorbol myristate acetate (B1210297) (PMA). invivogen.comaai.orgresearchgate.net The combination of PMA and this compound is a common method used to activate T cells, leading to the activation of both NF-κB and NFAT and subsequent production of cytokines like IL-2. invivogen.com Research suggests a potential interplay between NFAT and NF-κB activation pathways. ahajournals.org this compound-induced NFAT nuclear translocation has been observed to coincide with the nuclear translocation of the p65 subunit of NF-κB, even though this compound is not directly known to activate NF-κB. ahajournals.org This suggests that NFAT translocation might indirectly influence NF-κB localization or activity. ahajournals.org

Impact on PI-3 Kinase and mTOR Signaling Pathways

This compound can influence the Phosphatidylinositol-3 Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. nih.govmdpi.commdpi.com These pathways are central regulators of cell growth, proliferation, and survival. mdpi.comwikipedia.org Increased intracellular calcium, as induced by this compound, can activate components upstream of the PI3K-mTOR pathway. mdpi.com For instance, calcium/calmodulin-dependent kinases (CaMKs), which are downstream effectors of calmodulin (a calcium-binding protein), have been implicated in the regulation of mTORC1 signaling. mdpi.com Studies have shown that activation of the PI3K-mTORC1 pathway in neurons can require increased intracellular calcium, calmodulin, and CaMKII activity. mdpi.com Inhibitors of calmodulin and CaMKII have been shown to prevent the increase in phosphorylation of S6K1, a downstream target of mTORC1. mdpi.com While this compound's direct and isolated impact on PI3K/mTOR pathways requires further detailed investigation, its ability to mobilize intracellular calcium suggests an indirect modulatory role via calcium-sensitive intermediaries. nih.govmdpi.com

Inducement of Phosphoinositide Hydrolysis

This compound is known to trigger the hydrolysis of phosphoinositides. nih.govaai.orgashpublications.org This process involves the breakdown of phosphatidylinositols, which are key lipids in cell membranes, into signaling molecules such as inositol phosphates and diacylglycerol. nih.govaai.org The hydrolysis of phosphoinositides is a crucial event in various cell signaling pathways, often leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). nih.govaai.orgashpublications.org Studies in human T cells have shown that this compound treatment induces phosphoinositide hydrolysis, evidenced by the accumulation of hydrolytic by-products like phosphatidic acid and inositol phosphates. nih.govaai.org This effect is linked to this compound's ability to increase intracellular Ca²⁺, which can activate calcium-sensitive phospholipase C enzymes responsible for phosphoinositide hydrolysis. nih.gov

Generation of Reactive Oxygen Species (ROS)

This compound can induce the generation of Reactive Oxygen Species (ROS) in various cell types. oup.comnih.govaai.orgaai.org The increase in intracellular calcium caused by this compound can activate enzymes involved in ROS production, such as NADPH oxidases. nih.govaai.org For example, in human spermatozoa, this compound exposure led to increased ROS production, potentially linked to the mitochondrial permeability transition (MPT) and subsequent disruption of the respiratory chain. oup.com In plant systems, this compound treatment has also been shown to activate ROS-producing activity, indicating a role for calcium in this process. nih.gov The specific types of ROS generated can vary depending on the cell type and context. aai.org While PMA stimulation in macrophages primarily induced superoxide (B77818), this compound stimulation did not show the same effect, suggesting potential differences in the mechanisms of ROS generation triggered by different stimuli. aai.org

eNOS Dephosphorylation and Activation

This compound can influence the activity of endothelial Nitric Oxide Synthase (eNOS), an enzyme responsible for producing nitric oxide (NO), a key signaling molecule in the vascular system. oup.comahajournals.orgnih.govnih.gov eNOS activity is regulated by various mechanisms, including phosphorylation and dephosphorylation at specific residues, as well as interactions with other proteins. oup.comahajournals.orgphysiology.org

Iii. Ionomycin in the Study of Fundamental Cellular Processes

Cell Death Mechanisms

Calcium signaling plays a crucial role in determining cell fate, and ionomycin (B1663694), by disrupting calcium homeostasis, has been used to study different cell death pathways.

Autophagy Regulation via Calcium Signaling

Autophagy is a cellular process involving the degradation and recycling of cellular components. Calcium signaling is a crucial regulator of autophagy, and this compound has been used to explore this relationship. royalsocietypublishing.orgroyalsocietypublishing.org this compound, by inducing calcium influx, has been shown to promote autophagy in various cell lines. royalsocietypublishing.orgroyalsocietypublishing.org Conversely, the depletion of calcium using chelators like BAPTA-AM inhibits autophagy. royalsocietypublishing.orgroyalsocietypublishing.org The role of calcium in autophagy regulation is complex and can have both inhibitory and stimulatory effects depending on the context, kinetics, amplitude, and spatial characteristics of the calcium signal. spandidos-publications.comkuleuven.befrontiersin.org

CAMKK-β-AMPK-mTOR Pathway Activation

An increase in cytosolic calcium concentration can induce autophagy through a signaling pathway involving Calcium/Calmodulin-Dependent Kinase Kinase-β (CAMKK-β), AMP-Activated Protein Kinase (AMPK), and the mechanistic Target of Rapamycin complex 1 (mTORC1). spandidos-publications.comfrontiersin.orgtandfonline.comnih.gov this compound, as a calcium mobilizing agent, activates CAMKK-β, which in turn activates AMPK by phosphorylating it at Thr172. tandfonline.comnih.govresearchgate.net Activated AMPK then inhibits mTORC1 activity, a key negative regulator of autophagy. tandfonline.comnih.gov This CAMKK-β-AMPK-mTOR pathway is considered a classical route for cytosolic calcium-induced autophagy. frontiersin.orgnih.gov This pathway can be activated by calcium increases originating from both extracellular and intracellular stores. nih.gov While this compound and thapsigargin (B1683126) have been shown to increase cytosolic calcium and lead to AMPK activation and LC3 puncta formation (an indicator of autophagosome formation), they did not significantly increase the phosphorylation or activation of mTOR and DAPK in the tested cell lines in one study, suggesting that calcium primarily induces autophagy via the AMPK pathway in this context. royalsocietypublishing.org However, other studies support the involvement of mTORC1 inhibition downstream of AMPK in this pathway. frontiersin.orgtandfonline.comnih.govnih.gov

Data illustrating the effect of calcium mobilizing agents on AMPK activation and autophagy:

| Stimulus | Intracellular Ca²⁺ Increase | AMPK Activation | mTOR Activation | Autophagy Induction (LC3 puncta) |

|---|---|---|---|---|

| This compound | Yes | Yes | No significant change royalsocietypublishing.org | Yes |

| Thapsigargin | Yes | Yes | No significant change royalsocietypublishing.org | Yes |

This table is based on findings indicating that this compound and thapsigargin increase intracellular calcium, activate AMPK, and induce autophagy, while BAPTA-AM inhibits autophagy by depleting calcium. royalsocietypublishing.org Note that the effect on mTOR activation by this compound and thapsigargin was reported as not significant in one study royalsocietypublishing.org, although the CAMKK-β-AMPK-mTOR pathway is generally accepted to be involved in calcium-induced autophagy. frontiersin.orgtandfonline.comnih.govnih.gov

Autophagosome Formation

Calcium is a crucial regulatory factor involved in multiple stages of autophagy, including the initiation and autophagosome formation. royalsocietypublishing.orgroyalsocietypublishing.org The increase in free cytosolic calcium induced by agents like this compound is an effective inducer of macroautophagy and leads to the accumulation of autophagosomes. spandidos-publications.comtandfonline.com The CAMKK-β-AMPK pathway, activated by calcium, contributes to the increased formation of autophagosomes by stimulating ULK1. nih.gov However, prolonged use of this compound can also deplete intracellular calcium stores and potentially impact autophagic flux by affecting later stages like autophagosome-lysosome fusion. kuleuven.be Inhibition of autophagosome formation by this compound has also been observed in specific contexts, such as during starvation without SNX18 overexpression. rupress.org

Cellular Activation and Functional Modulation

Beyond cell death and autophagy, this compound is widely used to study cellular activation and modulate cellular functions, particularly in immune cells.

T Lymphocyte Activation and Cytokine Production

This compound, often used in combination with phorbol (B1677699) myristate acetate (B1210297) (PMA), is a potent stimulus for T lymphocyte activation and subsequent cytokine production. nih.govnasa.govfrontiersin.orgnih.govasm.org While this compound alone may not induce significant T cell proliferation, the combination of PMA and this compound leads to vigorous proliferation and robust cytokine production. nih.govasm.org This combination bypasses the need for T cell receptor engagement and directly activates protein kinase C (PKC) (by PMA) and increases intracellular calcium (by this compound), mimicking key downstream signals of T cell activation. sigmaaldrich.comulab360.com

Studies on highly purified human CD8+ T cells have shown that stimulation with PMA and this compound induces the production of both IFN-gamma (a Th1 cytokine) and IL-4 (a Th2 cytokine), whereas other stimuli might primarily induce only Th1 cytokines. nih.gov This indicates that with sufficient stimulation, human CD8+ T cells have the capacity to produce a broader range of cytokines. nih.gov

PMA/ionomycin stimulation is considered highly effective for boosting cytokine production in T cells and NK cells in short-term cultures. frontiersin.org High levels of IFN-gamma and TNF-alpha can be detected in CD4+ and CD8+ T cells, as well as NK cells, following stimulation with PMA/ionomycin. frontiersin.org The production of other cytokines like IL-2, IL-17, and IL-21 is mainly detected in CD4+ T cells stimulated this way. frontiersin.org IFN-gamma production upon PMA/ionomycin stimulation is considered a prominent marker for evaluating lymphocyte function. frontiersin.org

Data on cytokine production by T cells stimulated with PMA and this compound:

| Cell Type | Stimulus | Cytokine Produced | Primary Producers (within CD3+ population) |

|---|---|---|---|

| Human CD8+ T cells | PMA + this compound | IFN-gamma | CD3+/CD8+ nasa.gov |

| Human CD8+ T cells | PMA + this compound | IL-4 | CD3+/CD8+ nih.gov |

| Human T cells | PMA + this compound | IFN-gamma | CD4+, CD8+ frontiersin.org |

| Human T cells | PMA + this compound | TNF-alpha | CD4+, CD8+ frontiersin.org |

| Human CD4+ T cells | PMA + this compound | IL-2 | CD4+ frontiersin.org |

| Human CD4+ T cells | PMA + this compound | IL-17 | CD4+ frontiersin.org |

This table summarizes findings on cytokine production by T cells stimulated with PMA and this compound. nih.govnasa.govfrontiersin.org

This compound-induced calcium influx in bovine aortic endothelial cells (BAECs) also results in rapid dephosphorylation and activation of eNOS (endothelial Nitric Oxide Synthase). ulab360.com

Induction of IL-2, IL-4, IL-10, IL-17 Expression

This compound, particularly in combination with PMA, is known to induce the expression of various cytokines in T cells, including IL-2, IL-4, IL-10, and IL-17. stemcell.comnih.gov Studies have shown that stimulating T cells with PMA and this compound leads to the production of these cytokines. stemcell.comnih.gov The levels of cytokine production can vary depending on the activation method used, with PMA/ionomycin stimulation often resulting in higher levels of certain cytokines like IL-17 and IFN-γ compared to anti-CD3/anti-CD28 stimulation in human CD4 T cell clones. nih.gov Conversely, IL-10 production has been observed to be higher with anti-CD3/anti-CD28 stimulation in some cases. nih.gov this compound alone has also been reported to induce IL-4 and IFNγ production from murine Th2 and Th1 cells, respectively, although typically not IL-2 production unless in combination with PMA or other stimuli. nih.gov

Here is a summary of cytokine induction by PMA/Ionomycin in human CD4 T cell clones:

| Cytokine | PMA/Ionomycin Stimulation | Anti-CD3/anti-CD28 Stimulation |

| IL-4 | Induced | Induced |

| IFN-γ | Higher levels observed | Lower levels observed |

| IL-10 | Induced (biphasic response) | Higher levels observed |

| IL-17 | Higher levels observed | Lower levels observed |

Based on data from reference nih.gov. Note that the response can be dependent on cell type and experimental conditions.

Regulation of T Cell Subset Development (e.g., Tc1, Tc2)

The balance between different signaling pathways, particularly calcium signaling and protein kinase C (PKC) activation, plays a crucial role in directing the differentiation of naive T cells into distinct effector subsets like Tc1 and Tc2. researchgate.netaai.orgnih.gov Studies using varying concentrations of this compound (to manipulate calcium levels) and PMA (to manipulate PKC activation) have demonstrated that a strong calcium signal combined with a weak PKC signal favors the development of type 1 effector cells (Tc1), which are typically associated with cell-mediated immunity. researchgate.netaai.org Conversely, strong PKC stimulation with a weaker calcium signal promotes the development of type 2 cells (Tc2), which are involved in humoral immunity and allergic responses. researchgate.netaai.org This regulatory effect of the calcium:PKC balance has been observed in both murine and human CD8 T cells. researchgate.netaai.org

B Lymphocyte Activation and Responses

This compound also impacts B lymphocyte activation and responses, primarily through its effect on intracellular calcium. Increasing intracellular calcium levels is an early event in B cell activation triggered by stimuli like surface immunoglobulin cross-linking. nih.gov this compound can induce rapid calcium mobilization from intracellular stores and promote store-operated calcium entry (SOCE), leading to a significant increase in intracellular calcium concentration in various B cell subsets. mdpi.com This robust calcium influx induced by this compound can lead to strong activation of calcium-dependent pathways like NFAT. mdpi.com

However, the effect of this compound on B cell proliferation can vary depending on co-stimulation. While anti-IgM activated B cells typically proliferate in response to IL-2 and IL-4, this compound has been shown to inhibit the proliferative response of anti-IgM-activated B cells to IL-4. nih.gov In contrast, proliferation mediated by IL-2 or phorbol 12,13 dibutyrate (PBu2) was found to be refractory to this compound's inhibitory effects. nih.gov This differential effect may be related to this compound's ability to induce DNA fragmentation in anti-IgM-costimulated B cells, an effect not prevented by IL-4 but potentially counteracted by PKC activation signals from IL-2 or PBu2. nih.gov

Neutrophil Activation and Oxidase Priming

This compound is known to activate and prime the NADPH oxidase in polymorphonuclear neutrophils (PMNs), an enzyme system responsible for generating reactive oxygen species crucial for microbial defense. stemcell.comcapes.gov.braai.orgnih.govphysiology.org this compound induces a rapid rise in cytosolic calcium in neutrophils, contributing to the activation of MAP kinases like p38 and p42/44. capes.gov.brphysiology.org At concentrations between 20-200 nM, this compound can prime the neutrophil oxidase, making it more responsive to subsequent stimuli like formylmethionyl-leucyl-phenylalanine (fMLF). capes.gov.braai.orgphysiology.org At higher concentrations (e.g., 2 µM), this compound can directly activate the oxidase. capes.gov.brphysiology.org This activation involves the mobilization of intracellular calcium stores and calcium influx. capes.gov.brresearchgate.net The this compound-induced NADPH oxidase activity appears to be restricted to intracellular sites and involves neutrophil granules. nih.gov Furthermore, this compound treatment can lead to the mobilization of intracellular granules and associated receptors to the cell surface, contributing to a primed response. aai.org

Here's a table summarizing this compound's effects on neutrophil oxidase activity:

| This compound Concentration | Effect on NADPH Oxidase | Associated MAP Kinase Activation |

| 20-200 nM | Primes oxidase | p38 and p42/44 MAP kinase phosphorylation capes.gov.br |

| 2 µM | Activates oxidase | p38 and p42/44 MAP kinase phosphorylation capes.gov.br |

Based on data from references capes.gov.brphysiology.org.

Macrophage Activation Phenotypes

This compound, often used in combination with PMA, can influence the activation and polarization of macrophages. Elevated calcium concentrations during PMA/ionomycin stimulation have been shown to impact cytokine production by lymphoid and myeloid cells. biorxiv.orgnih.gov In the context of human monocyte-derived macrophages, elevated calcium levels can promote a shift towards an M1 pro-inflammatory phenotype. biorxiv.orgnih.gov This is indicated by increased expression of M1 markers like HLA-DRα and CD86 on polarized macrophages in the presence of elevated calcium. biorxiv.org While this compound is used in cocktails to activate immune cells including macrophages, the precise role of this compound alone in driving specific macrophage activation phenotypes (M1 vs. M2) requires further detailed investigation. invitro.com.au

Cell Proliferation and Differentiation Studies

Beyond immune cell activation, this compound is utilized in studies investigating cell proliferation and differentiation, particularly concerning T cells.

Modulation of T Cell Proliferation

This compound's effect on T cell proliferation can vary depending on the context and concentration. While this compound is known as a T cell activating agent and mitogen, often used in combination with PMA to induce proliferation, high intracellular calcium amounts can paradoxically inhibit the activation-induced proliferation of mouse T cells. researchgate.netashpublications.orgbiorxiv.orgresearchgate.net Studies have shown that high concentrations of this compound, even in the presence of PMA or anti-CD3/anti-CD28 stimulation, can lead to decreased T cell proliferation. biorxiv.orgresearchgate.net This inhibition appears to be linked to increased production of reactive oxygen species (ROS) at high intracellular calcium levels, as scavenging excess ROS can rescue the proliferative capacity. biorxiv.org

However, when used at optimal concentrations, typically in combination with PMA, this compound significantly enhances T cell proliferation. researchgate.netresearchgate.netbmj.com The combination of PMA and this compound is a common method for inducing robust T cell proliferation in vitro. researchgate.netbmj.com

Here's a summary of this compound's effect on T cell proliferation:

| This compound Concentration/Context | Effect on T Cell Proliferation |

| Alone (various concentrations) | Did not induce marked proliferation researchgate.net |

| High concentrations (with PMA or anti-CD3/CD28) | Inhibits proliferation biorxiv.org |

| Optimal concentrations (in combination with PMA) | Significantly enhances proliferation researchgate.netbmj.com |

Based on data from references biorxiv.orgresearchgate.netbmj.com.

Induction of Dendritic Cell Differentiation from Leukemia Cell Lines

This compound has been shown to induce the differentiation of leukemia cell lines into dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating immune responses. nih.gov Studies have identified human monocytic (THP-1) and myelogenous CD34+ (KG-1) leukemia cell lines that can rapidly differentiate into mature DCs when cultured in serum-free medium supplemented with GM-CSF, TNF-α, and this compound. researchgate.net These cell line-derived DCs exhibit morphological, phenotypic, molecular, and functional characteristics similar to DCs generated from human donor-derived monocytes or CD34+ hematopoietic progenitor cells. researchgate.net

Specifically, culturing THP-1 cells in serum-free medium with this compound can result in complete differentiation into mature DCs (mDCs). nih.gov These THP-1-derived DCs display characteristic DC morphology and express cell-surface molecules such as CD83, CD80, CD86, CD40, CD206, CD209, and CD120. nih.gov They also demonstrate endocytotic activity and a strong capacity to stimulate T-cells. nih.gov While the use of GM-CSF and TNF-α alone typically leads to the differentiation into immature DCs (iDCs), the inclusion of this compound facilitates rapid differentiation into mature DCs. nih.gov

Another leukemia cell line, HL-60, has shown upregulation of MHC class II molecules when induced with a combination of calcium ionophore (CI), such as this compound, and interferon-γ. nih.gov CI treatment of HL-60 cells has been observed to upregulate CD83 and CD86 expression and the acquisition of dendritic processes, features associated with mature, activated DCs. nih.gov This treatment also resulted in a marked increase in antigen-presenting cell function, as indicated by enhanced allogeneic T-cell stimulation capacity. nih.gov The mechanism by which CI induces differentiation in HL-60 cells is linked to the triggering of a downstream signal transduction pathway, with protein kinase C (PKC) playing a role. nih.gov Blocking PKC with bisindolylmaleimide-I (Bis-1) inhibited the differentiation of HL-60 myeloblasts into leukemic DCs induced by CI. nih.gov

Table 1: Effect of this compound on Dendritic Cell Differentiation Markers in Leukemia Cell Lines

| Cell Line | Stimuli | Observed Effects on Differentiation Markers | Source |

| THP-1 | This compound (serum-free medium) | Complete differentiation into mDCs, expression of CD83, CD80, CD86, CD40, CD206, CD209, CD120. nih.gov | nih.gov |

| THP-1 | GM-CSF, TNF-α, this compound (serum-free) | Rapid differentiation into mature DCs, capable of stimulating allogeneic T cells. researchgate.netnih.gov | researchgate.netnih.gov |

| KG-1 | GM-CSF, TNF-α, this compound | Differentiation into dendritic-like cells, expression of CD83, CD80, CD86, CD40, CD206, CD209, CD120a, CD120b, RelB, RelA, immunoproteasome subunits. researchgate.net | researchgate.net |

| HL-60 | Calcium Ionophore (this compound), IFN-γ | Upregulation of MHC class II, CD83, CD86 expression, acquisition of dendritic processes, enhanced APC function. nih.gov | nih.gov |

Effects on Early Embryonic Development and Cleavage

This compound's ability to increase intracellular calcium levels has led to its use in studies of egg activation and early embryonic development. nih.govplos.orgnih.gov In starfish oocytes and zygotes, this compound exposure instantly increases intracellular Ca2+ levels and induces structural changes in the cortex. nih.govplos.orgnih.gov This is followed by rapid alterations to the actin cytoskeleton, including depolymerization at the surface and in microvilli, and concomitant polymerization in the cytoplasm. nih.govplos.orgnih.gov Cortical granules can also be disrupted or fuse with vesicles shortly after this compound addition. nih.govplos.orgnih.gov These structural changes can prevent cortical maturation of the eggs despite normal nuclear envelope breakdown. nih.govplos.orgnih.gov

In starfish, this compound-pretreated eggs displayed a reduced Ca2+ response upon fertilization, no elevation of the fertilization envelope, and a lack of orderly centripetal translocation of actin fibers. nih.govplos.orgnih.gov These alterations resulted in difficulties in cell cleavage in monospermic zygotes and ultimately a higher rate of abnormal development. nih.govplos.orgnih.gov The detrimental effects of this compound on early development were also confirmed in monospermic zygotes briefly exposed to the ionophore. plos.orgnih.gov

In the context of in vitro fertilized bovine embryos, this compound treatment of sperm in capacitation medium has shown varied effects on cleavage rate and blastocyst formation depending on the concentration. A concentration of 25 nM this compound resulted in a faster rate of early embryo cleavage development and the highest rate of blastocyst formation compared to control and 50 nM this compound. Conversely, 50 nM this compound supplementation considerably reduced cleavage.

Table 2: Impact of this compound on Bovine Embryo Development

| This compound Concentration (in sperm capacitation medium) | Embryo Cleavage Rate (at end of 7th day) | Blastocyst Formation Rate | Source |

| Control | 67.1% | Not specified | |

| 25 nM | 69.5% | Highest rate | |

| 50 nM | 56.8% | Reduced compared to 25 nM |

Gene Expression Profiling and Transcriptional Regulation

This compound's influence extends to altering gene expression profiles and transcriptional regulation in various cell types, particularly in the context of immune responses and apoptosis.

Differential Gene Expression in Immune Cells (e.g., NK cells)

This compound treatment can significantly impact gene expression in immune cells such as Natural Killer (NK) cells. nih.govnih.gov Human NK cells treated with this compound can become hyporesponsive, losing their ability to degranulate and secrete IFN-γ in response to various stimuli, although IL-2 stimulation can compensate for these defects. nih.govnih.gov Microarray experiments have been used to study the changes in gene expression associated with this hyporesponsiveness. nih.gov

While this compound treatment affects cytokine production by NK cells, their transcriptional signature differs from that described for other hyporesponsive lymphocytes. nih.govnih.gov Comparison of gene expression in this compound-treated NK cells with profiles associated with anergy, exhaustion, or tolerance in T cells revealed only a limited number of similarly or inversely regulated genes. nih.gov Interestingly, no genes modulated by this compound in NK cells were found in common with genes upregulated in this compound-treated CD4+ T cells. nih.gov

Studies involving PMA and this compound stimulation of human blood NK cells have shown high-level expression of the homeostatic cytokine gene AREG (amphiregulin). embopress.org Cell-associated amphiregulin protein was detected by flow cytometry in blood ILCs and all NK subsets after stimulation with PMA and this compound. embopress.org In CD56hi NK cells, the amphiregulin protein signal was even higher than in ILCs. embopress.org

Hypoxia can also modify the transcriptome of human NK cells and influence their immunoregulatory profile. frontiersin.org Exposure of human peripheral blood NK cells to hypoxia caused significant changes in the expression of hundreds of genes, with hypoxia-targeted genes implicated in processes including metabolism, cell cycle, differentiation, apoptosis, cell stress, and cytoskeleton organization. frontiersin.org The hypoxic transcriptome also showed changes in genes with immunological relevance, including those coding for proinflammatory cytokines, chemokines, and chemokine receptors. frontiersin.org Multiplex ELISA demonstrated that hypoxia could variably reduce NK cell ability to release IFNγ, TNFα, GM-CSF, CCL3, and CCL5 following PMA + this compound or IL15 + IL18 stimulation. frontiersin.org

Regulation of Apoptosis-Related Genes (e.g., Bcl-2, Bax)

This compound has been shown to influence the expression of genes involved in apoptosis, particularly members of the Bcl-2 family like Bcl-2 (an anti-apoptotic protein) and Bax (a pro-apoptotic protein). researchgate.netnih.govnih.gov Alterations in the balance between these proteins can significantly impact cell fate. researchgate.net

In human bladder cancer cells (HT1376), this compound treatment suppressed growth and induced apoptotic DNA degradation. nih.gov This was accompanied by a marked decrease in the ratios of Bcl-2 to Bax mRNA and protein levels. nih.gov These findings suggest that this compound may induce apoptosis in these cells by shifting the balance towards pro-apoptotic signaling. nih.gov

Studies on this compound-induced cell death in a human large cell lung carcinoma cell line (LCLC 103H) also indicated changes in Bcl-2 protein concentrations. researchgate.net this compound-activated calpain, a calcium-dependent enzyme, appears to trigger apoptosis in these cells concomitantly with decreases in Bcl-2 and Bid levels. eur.nl Calpain-truncated Bcl-2 and Bid have been shown to induce cytochrome c release from isolated mitochondria, suggesting a mechanism involving the intrinsic apoptotic pathway. eur.nl

In in vitro fertilized bovine embryos, this compound treatment of sperm affected the expression of BAX and Bcl-2 genes. researchgate.net During early cleavage, BAX expression did not show significant differences between treated and control groups. researchgate.net However, in the late cleavage stage, the control group showed higher BAX gene expression than the groups treated with 25 nM and 50 nM this compound. researchgate.net For Bcl-2, the control group exhibited higher gene expression in both early and late cleavage stages compared to the 25 nM this compound-treated group. researchgate.net At the early stages of embryogenesis, lower BAX expression was observed in the 25 nM and 50 nM this compound groups compared to the control, although this difference was not significant. BCL-2 gene expression was significantly reduced in the 50 nM this compound group compared to the control and 25 nM groups at the early stages.

In platelets, which are anucleated cells, this compound stimulation induced alterations in Bcl-2/Bax protein levels as part of a process resembling apoptosis. nih.gov A decrease in the Bcl-2/Bax protein ratio was observed after this compound stimulation. nih.gov

Table 3: Impact of this compound on BAX and Bcl-2 Gene Expression in Bovine Embryos

| This compound Concentration (in sperm capacitation medium) | Embryonic Stage | BAX Gene Expression | Bcl-2 Gene Expression | Source |

| Control | Early Cleavage | No significant difference vs. treated | Higher vs. 25 nM | researchgate.net |

| 25 nM | Early Cleavage | No significant difference vs. control | Lower vs. control | researchgate.net |

| 50 nM | Early Cleavage | No significant difference vs. control | Significantly lower vs. control and 25 nM | researchgate.net |

| Control | Late Cleavage | Higher vs. treated | Higher vs. 25 nM | researchgate.net |

| 25 nM | Late Cleavage | Lower vs. control | Lower vs. control | researchgate.net |

| 50 nM | Late Cleavage | Lower vs. control | Not specified | researchgate.net |

Impact on Heat Shock Protein Genes (e.g., HSPB1)

This compound can also influence the expression of heat shock protein (HSP) genes, such as HSPB1 (also known as HSP27), which are involved in cellular responses to stress, protein folding, and apoptosis. researchgate.nettandfonline.comfrontiersin.org

In in vitro fertilized bovine embryos, the gene expression of HSPB1 was affected by this compound treatment of sperm. researchgate.net During early embryo development, the 25 nM this compound-treated group showed lower HSP-1 gene expression than the control group, while the 50 nM group did not show significant differences. At the early stages of embryogenesis, there were significant differences in HSPB1 gene expression in the 25 nM this compound group compared to the control group. In the late stages of embryogenesis, HSPB1 expression was significantly higher in the group supplemented with 50 nM this compound, with no significant difference between the 25 nM group and the control.

HSPB1 is known to exert anti-apoptotic activity by interfering with pro-apoptotic proteins like Bax and Bid and sequestering cytochrome c. frontiersin.org It also plays roles in maintaining cytoskeleton structure and protein homeostasis. frontiersin.org While the provided context specifically links this compound to HSPB1 expression in bovine embryos, the broader implications of this compound-induced calcium influx on stress response pathways involving HSPs are relevant to its cellular effects.

Effects on Growth Factor Genes (e.g., IGF1, GDF9)

This compound has been shown to influence the expression of growth factor genes such as Insulin-like Growth Factor 1 (IGF1) and Growth Differentiation Factor 9 (GDF9). Studies in in vitro fertilized bovine embryos have investigated the impact of this compound treatment on the expression of these genes at different stages of embryogenesis. researchgate.net

In one study, the expression of the IGF1 gene was found to be significantly lower in bovine embryos from the late stages of embryogenesis when supplemented with 50 nM this compound compared to control and 25 nM this compound groups. However, during the early stages of embryogenesis, the difference in IGF1 expression between the treated and control groups was not significant.

Regarding GDF9 gene expression, a study observed significantly higher expression in bovine embryos during the late cleavage stages when treated with 25 nM this compound compared to the control and 50 nM this compound groups. In the early stages of embryogenesis, higher GDF9 expression was observed in both 25 nM and 50 nM this compound groups compared to the control, but the difference was not statistically significant. These findings suggest that the effect of this compound on IGF1 and GDF9 expression can be dependent on both the concentration of this compound and the developmental stage of the embryo.

Repression of MAP Kinase-Responsive Genes through MKP-1 Induction

This compound has been demonstrated to repress the expression of mitogen-activated protein (MAP) kinase-responsive genes, and this effect is linked to the induction of MAP kinase phosphatase-1 (MKP-1). nih.govoup.comresearchgate.netoup.com Research using a neuronal-like cell line (CA77) showed that this compound treatment, which causes a prolonged elevation of intracellular calcium, specifically inhibited the stimulation of MAP kinase-responsive reporter genes. nih.govoup.comoup.com This repression of promoter activity was found to involve the selective induction of MKP-1, but not MKP-2. nih.govoup.com Overexpression of MKP-1 was sufficient to repress the activity of the CGRP enhancer, a known target of MAP kinase signaling. nih.govoup.com

This mechanism suggests that the duration of the intracellular calcium signal plays a crucial role in the differential regulation of MAP kinase-responsive genes. nih.govoup.com A prolonged calcium signal, as induced by this compound or activation of certain receptors, leads to a greater magnitude of MKP-1 induction compared to a transient calcium signal. oup.comresearchgate.net This increased MKP-1 then acts as a negative feedback mechanism, repressing the expression of genes that are responsive to MAP kinase activity. nih.govoup.comresearchgate.net

Cytoskeletal Dynamics and Cellular Morphology

This compound's ability to increase intracellular calcium levels also impacts cytoskeletal dynamics, particularly the organization of the actin cytoskeleton, and can lead to alterations in cellular morphology, including neurite degeneration.

Alterations in Actin Cytoskeleton Organization

This compound treatment can induce significant rearrangements of the actin cytoskeleton. In starfish oocytes, exposure to this compound caused a rapid and drastic alteration of the actin cytoskeleton. nih.govresearchgate.net This included fast and extensive depolymerization of the subplasmalemmal actin network, which is located just beneath the plasma membrane. nih.govresearchgate.net Simultaneously, actin polymerization occurred in the inner cytoplasm, leading to the formation of thicker and longer actin filament bundles. nih.govresearchgate.net Brief exposure to this compound followed by washing and incubation in normal conditions allowed for some restoration of the actin cytoskeletal structure, but the organization of F-actin bundles could remain altered. nih.govresearchgate.net

In other cell types, such as MDCK cells, this compound exposure induced the formation of perinuclear actin rings and a reduction of cortical actin within a short time frame. elifesciences.org This calcium-mediated actin rearrangement allows cells to rapidly adapt to stress. elifesciences.org In T cells, this compound treatment induced a moderate, dose-dependent increase in F-actin, suggesting that increased intracellular calcium can augment actin polymerization. plos.org This increase in actin polymerization was proposed to be responsible for observed effects of increased calcium on T cell receptor mobility. plos.org However, in avian articular chondrocytes, this compound did not induce an increase in cortical actin organization, with actin remaining cortically located under both control and this compound conditions. researchgate.net These findings indicate that the effects of this compound on actin cytoskeleton organization can vary depending on the cell type.

Induction of Neurite Degeneration

This compound has been shown to induce neurite degeneration, particularly in neuronal cell models. Studies using mouse neuroblastoma cells have demonstrated that treatment with this compound can cause neurite degeneration in a concentration- and time-dependent manner. tandfonline.comresearchgate.net This degeneration is linked to the rapid influx of extracellular calcium ions into the intracellular region mediated by this compound. tandfonline.comresearchgate.netnih.gov

The mechanism underlying this compound-induced neurite degeneration appears to involve mitochondria-dependent oxidative damage. tandfonline.comnih.govoup.comjst.go.jp The increase in intracellular calcium levels triggered by this compound leads to increased mitochondrial superoxide (B77818) production and subsequent membrane oxidation, contributing to neurite damage. tandfonline.comnih.govoup.comjst.go.jp Electron microscopy of degenerating neurite areas in this compound-treated cells revealed numerous fragmented mitochondria. jst.go.jp While both hydrogen peroxide and this compound can induce neurite degeneration, they appear to do so via different mechanisms, with this compound's effect directly tied to increased intracellular calcium levels and subsequent mitochondrial oxidative stress. nih.govjst.go.jp

Iv. Research Applications and Experimental Paradigms with Ionomycin

In Vitro Cellular Models

Ionomycin (B1663694) is a valuable tool in various in vitro cellular models due to its ability to manipulate intracellular calcium concentrations. This manipulation allows researchers to investigate calcium-dependent cellular processes in a controlled environment.

Cell Culture Systems for Inducing Controlled Calcium Overload

This compound is commonly used in cell culture systems to induce a rapid and controlled increase in intracellular calcium levels, leading to calcium overload. sigmaaldrich.comresearchgate.nettandfonline.complos.org This controlled calcium influx is instrumental in studying various cellular responses triggered by elevated intracellular calcium. For instance, in neuronal cells, this compound treatment has been shown to induce a significant calcium influx, which can lead to neurite degeneration and cell death in a concentration- and time-dependent manner. tandfonline.comresearchgate.net The elevation of intracellular calcium by this compound can trigger the activation of calcium-dependent signaling pathways, such as those involving Ca²⁺/calmodulin-dependent protein kinase (CAM kinase) II and calpain, which are crucial for maintaining cytoskeletal protein function. tandfonline.com Studies have demonstrated that this compound-induced calcium overload can be associated with necrosis and mitochondrial dysfunction. researchgate.net

Use in Immune Cell Stimulation Protocols (e.g., PBMCs, T cells, B cells)

This compound is frequently used in conjunction with phorbol (B1677699) 12-myristate 13-acetate (PMA) to stimulate immune cells, including peripheral blood mononuclear cells (PBMCs), T cells, and B cells. stemcell.complos.orgfrontiersin.orgbiomodels.comfrontiersin.orgresearchgate.netinvivogen.commdpi.comnih.gov This combination mimics the phospholipase C-driven activation of protein kinase C (PKC) and the increase in cytosolic Ca²⁺, leading to the activation of transcription factors such as NFAT1, NF-κB, and AP-1, which subsequently regulate downstream gene expression. plos.orginvivogen.com

In T cells, PMA and this compound stimulation is a standard protocol to induce activation, proliferation, and cytokine production, including IL-17, IL-4, IL-10, and IL-2. stemcell.cominvivogen.complos.org This method is used to study T cell activation independently of the T cell receptor. plos.org Studies on PBMCs have utilized PMA/ionomycin stimulation to analyze cytokine secretion capabilities of T cells, such as the production of intracellular IFN-γ, TNF-α, and IL-2 in CD4⁺ and CD8⁺ T cells, analyzed by flow cytometry. researchgate.net Furthermore, PMA/ionomycin stimulation of PBMCs has been employed in immunometabolic analyses to study mitochondrial bioenergetics and glycolysis rates in different immune cell populations. frontiersin.org Research has also shown that PMA/ionomycin stimulation can induce GM-CSF expression in various immune cell types, including T cells, B cells, and NK cells. mdpi.com

Application in Neuroblastoma Cell Studies

This compound is applied in studies involving neuroblastoma cells to investigate the effects of calcium influx on cellular processes. In human neuroblastoma SH-SY5Y cells, this compound has been shown to induce a biphasic elevation of intracellular Ca²⁺, consisting of a rapid transient phase dependent on intracellular stores and a persistent secondary phase dependent on extracellular calcium. nih.gov This elevation in intracellular calcium stimulated the release of [³H]-noradrenaline, indicating a role for calcium in neurotransmitter release in these cells. nih.gov

Studies using mouse neuroblastoma N1E-115 cells have demonstrated that this compound-induced calcium influx can lead to neurite degeneration and cell death in a concentration- and time-dependent manner. tandfonline.comresearchgate.net This effect is associated with increased reactive oxygen species (ROS) production and mitochondrial lipid peroxidation. tandfonline.comresearchgate.net this compound treatment in neuroblastoma cells can also lead to the depletion of PIP2 at higher concentrations. researchgate.net Furthermore, this compound is used as a positive control in screening compounds for anti-cancer properties in neuroblastoma cell lines, highlighting its known effect on cell viability due to calcium modulation. mdpi.com

Models for Studying Muscle Physiology

This compound is used in models to study muscle physiology, particularly focusing on the role of calcium in muscle contraction and cellular mechanics. In vascular smooth muscle cells (VSMCs), this compound treatment, which increases intracellular Ca²⁺ levels, has been shown to enhance VSMC elasticity and adhesion activities. frontiersin.org This is linked to the development of cytoskeletal α-smooth muscle actin (α-SMA) production and promotion of F-actin assembly. frontiersin.org Studies on rat caudal arterial smooth muscle have utilized this compound to investigate the mechanisms of contraction induced by increased intracellular Ca²⁺. jst.go.jpresearchgate.net These studies revealed that the early phase of this compound-induced contraction is mediated by MLCK activation via intracellular Ca²⁺ elevation, while the sustained phase involves RhoA/ROCK activation and inhibition of myosin light chain phosphatase (MLCP). jst.go.jp

Methodological Approaches Employing this compound

This compound is a key component in various methodological approaches aimed at studying calcium signaling and its downstream effects. Its primary use is to induce a controlled increase in intracellular calcium, allowing researchers to investigate calcium-dependent processes. stemcell.comsigmaaldrich.com This is often done in conjunction with techniques that monitor intracellular calcium levels, such as using fluorescent calcium indicators like Fluo-4 AM or Indo-1 AM. tandfonline.comresearchgate.netplos.orgplos.org

Combination with Phorbol Esters (PMA) for Synergistic Cellular Responses The combination of this compound with phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), is a widely employed method to induce synergistic cellular activation, particularly in immune cells like T lymphocytes.researchgate.netbiologyinsights.comPMA is a potent activator of protein kinase C (PKC), while this compound increases intracellular calcium levels.biologyinsights.comTogether, these agents bypass the initial steps of physiological receptor-mediated signaling, directly activating downstream pathways that are crucial for cellular responses like proliferation and cytokine production.biologyinsights.comfrontiersin.org

This synergistic effect is attributed to the distinct but complementary roles of PMA and this compound in activating key signaling cascades. PMA activates PKC, influencing pathways involved in gene transcription, proliferation, and differentiation. biologyinsights.com Concurrently, this compound's elevation of intracellular calcium integrates with PKC activation to drive the expression of genes essential for T cell activation and immune function. biologyinsights.com This combined approach provides a controlled environment to mimic signals typically generated by T cell receptor engagement, facilitating the study of complex signaling pathway interactions. biologyinsights.com

Research has shown that the combination of PMA and this compound can induce the upregulation of T cell activation markers such as CD69 and the production of cytokines like interleukin-2 (B1167480) (IL-2). biologyinsights.com Studies comparing PMA/ionomycin stimulation with more physiological stimuli, such as anti-CD3/anti-CD28 antibodies, have revealed distinct transcriptomic signatures, indicating that while both methods induce activation, the resulting gene expression profiles can differ. nih.gov For example, PMA/ionomycin stimulation has been observed to result in higher frequencies of activated CD4 and CD8 T cells compared to agonistic antibody stimulation. nih.gov

The synergistic effect of PMA and this compound has also been observed in B cells, although to a lesser extent than in T cells, requiring higher levels of PMA for maximal proliferation in some cases. nih.gov

Calcium Imaging Techniques Utilizing Fluorescent Indicators (e.g., Fura-2, Fluo-4 AM, Calcium Green) this compound is a crucial tool in calcium imaging experiments using fluorescent indicators to monitor and quantify changes in intracellular calcium concentrations.biotium.combiotium.comFluorescent calcium indicators, such as Fura-2, Fluo-4 AM, and Calcium Green, are designed to exhibit changes in fluorescence properties upon binding to calcium ions.biotium.comsigmaaldrich.comthis compound's ability to facilitate calcium entry into cells makes it ideal for inducing rapid and significant increases in intracellular calcium, allowing researchers to assess the capacity of cells to handle calcium influx and to calibrate the fluorescent indicators.biotium.combiotium.comparkinsonsroadmap.orgtandfonline.com

Fura-2 is a ratiometric indicator that shows a shift in its excitation spectrum upon calcium binding, allowing for calcium concentration determination by measuring fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) and calculating a ratio. biotium.comhellobio.comionbiosciences.com this compound is used with Fura-2 to induce intracellular calcium increases, resulting in a measurable shift in the F340/F380 ratio. hellobio.com This is particularly useful for calibrating the indicator and studying calcium dynamics in various cell types, including human induced pluripotent stem cells (hiPSCs). parkinsonsroadmap.orgnih.gov

Fluo-4 AM is a non-ratiometric indicator that exhibits a significant increase in fluorescence intensity upon calcium binding, typically excited at 490 nm with emission at 515 nm. ionbiosciences.com this compound treatment leads to a rapid enhancement of Fluo-4 AM fluorescence as calcium enters the cell, allowing visualization of calcium influx in real-time using live cell imaging systems. tandfonline.com Fluo-4 is a popular choice for high-throughput calcium flux assays. ionbiosciences.com

Calcium Green indicators also show increased fluorescence upon calcium binding and are used in calcium imaging experiments. biotium.comthermofisher.com this compound is used with Calcium Green-1 to induce calcium influx, and the resulting fluorescence response can be measured to assess calcium dynamics and dye stability in different cell lines. tandfonline.com Some variants, like Calcium Green-2, are particularly suited for measuring relatively high calcium spikes due to their lower affinity. thermofisher.com

This compound is also used in the in situ calibration of these fluorescent calcium indicators. biotium.com By exposing loaded cells to controlled calcium buffers in the presence of this compound, researchers can determine the relationship between fluorescence signal and known calcium concentrations within the cellular environment. nih.govthermofisher.com

Gene and Protein Expression Analysis this compound treatment is frequently employed to investigate changes in gene and protein expression profiles, providing insights into the downstream effects of altered intracellular calcium levels.

Quantitative Real-Time PCR (qPCR) Quantitative Real-Time PCR (qPCR) is a sensitive method for quantifying mRNA levels of specific genes. This compound treatment is used to stimulate cells, and then qPCR is performed to measure the resulting changes in the expression of target genes. This technique is valuable for validating gene expression changes observed in microarray studies or for examining the expression of specific genes known to be involved in calcium-dependent pathways.